Magnesium trimetaphosphate
Description
Structure
2D Structure
Properties
Molecular Formula |
Mg3O18P6 |
|---|---|
Molecular Weight |
546.75 g/mol |
InChI |
InChI=1S/3Mg.6HO3P/c;;;6*1-4(2)3/h;;;6*(H,1,2,3)/q3*+2;;;;;;/p-6 |
InChI Key |
HSYZGHMFHGDSTM-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Mg+2].[Mg+2].[Mg+2] |
Synonyms |
calcium trimetaphosphate magnesium trimetaphosphate sodium trimetaphosphate trimetaphosphoric acid trimetaphosphoric acid, 99Tc-labeled cpd trimetaphosphoric acid, calcium (2:3) salt, hexahydrate trimetaphosphoric acid, magnesium (2:3) salt trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate trimetaphosphoric acid, ruthenium (+3) salt trimetaphosphoric acid, tripotassium salt trimetaphosphoric acid, trisodium salt |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Trimetaphosphate Systems
Chemical Routes for Trimetaphosphate Formation Relevant to Magnesium Inclusion
The incorporation of magnesium into a trimetaphosphate system can be achieved through various synthetic pathways. These routes are designed to facilitate the formation of the cyclic P-O-P linkages characteristic of the trimetaphosphate anion, while ensuring the presence of magnesium as the counter-ion.
Hydrothermal Synthesis Approaches
Hydrothermal synthesis offers a robust method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. While direct hydrothermal synthesis of pure magnesium trimetaphosphate is not extensively documented, the principles can be inferred from the synthesis of other magnesium phosphates. This method typically involves the reaction of a magnesium source, such as magnesium chloride or magnesium sulfate (B86663), with a phosphate (B84403) source in a sealed autoclave. For the synthesis of this compound, a soluble trimetaphosphate salt, like sodium trimetaphosphate, would serve as the phosphate precursor.
The process leverages the increased solubility of reactants and the enhanced reaction kinetics at high temperatures and pressures to promote the crystallization of the desired product. For instance, magnesium phosphate pentahydrate nanosheets have been synthesized using microwave-assisted hydrothermal methods, indicating the suitability of this approach for forming complex magnesium phosphate structures. nih.govfrontiersin.org Similarly, magnesium whitlockite (B577102) nanoparticles have been synthesized via hydrothermal treatment, where magnesium ions are incorporated into the crystal structure. wiley.com The formation of condensed phosphates, such as pyrophosphate, under mild abiotic hydrothermal conditions (165–180°C) from magnesium salts and orthophosphates has also been demonstrated, suggesting that similar conditions could be tailored for trimetaphosphate synthesis. nih.gov
Solid-State Reaction Pathways
Solid-state reactions provide a solvent-free route to inorganic materials, often involving the thermal treatment of solid precursors. A potential pathway for this compound synthesis is the thermal condensation of a suitable magnesium hydrogen phosphate precursor, such as newberyite (MgHPO₄·3H₂O). nih.gov Upon heating, these hydrated compounds lose water, and at sufficiently high temperatures, condensation of the hydrogen phosphate units can lead to the formation of polyphosphates, including pyrophosphates and potentially trimetaphosphates.
Studies have shown that the calcination of magnesium ammonium (B1175870) phosphate hydrates at high temperatures (e.g., 850°C) results in the formation of magnesium pyrophosphate (Mg₂P₂O₇). semanticscholar.orgnasa.gov The specific condensed phosphate formed is highly dependent on the starting material and the calcination temperature. semanticscholar.orgnasa.gov For example, heating monosodium phosphate can produce sodium trimetaphosphate. rsc.org By carefully controlling the thermal decomposition of a precursor like magnesium dihydrogen phosphate [Mg(H₂PO₄)₂], it is conceivable to favor the formation of the cyclic trimetaphosphate over linear polyphosphates. This method avoids the complexities of solvent interactions and can yield highly pure, crystalline products. The synthesis of other metal trimetaphosphates has been achieved by the thermal treatment of acidified metal chlorides and hydrogen phosphates at temperatures of 600°C or higher. mit.edu
Solution-Based Synthesis Techniques
Solution-based synthesis, particularly precipitation from an aqueous solution, is a common and versatile method for preparing inorganic salts. The synthesis of this compound via this route would typically involve the reaction of a soluble magnesium salt with a soluble trimetaphosphate salt. A common approach is the use of sodium trimetaphosphate (Na₃P₃O₉) as the source of the trimetaphosphate anion, which is then reacted with a magnesium salt like magnesium chloride (MgCl₂) or magnesium sulfate (MgSO₄) in an aqueous medium.
The precipitation of the sparingly soluble this compound is driven by the metathesis reaction. The success of this method is highly dependent on controlling the reaction conditions, such as pH, temperature, and reactant concentrations, to ensure the formation of the desired product and to control its purity, crystallinity, and morphology. mdpi.com Magnesium ions have been shown to have a remarkable catalytic effect in phosphorylation reactions involving trimetaphosphate, suggesting a strong interaction between the magnesium ion and the phosphate ring that can be exploited in synthesis. science.gov
| Synthesis Method | Precursors | General Conditions | Potential Outcome |
| Hydrothermal | Magnesium Salt (e.g., MgCl₂), Sodium Trimetaphosphate | Elevated temperature and pressure in an autoclave | Crystalline this compound |
| Solid-State | Magnesium Hydrogen Phosphate (e.g., Mg(H₂PO₄)₂) | High-temperature calcination (e.g., >400°C) | Anhydrous this compound |
| Solution-Based | Magnesium Salt (e.g., MgSO₄), Sodium Trimetaphosphate | Aqueous solution, controlled pH and temperature | Precipitated this compound Hydrate (B1144303) |
Influence of Reaction Parameters on System Outcomes
The outcome of any synthesis method for this compound is critically dependent on the precise control of various reaction parameters. These parameters dictate the phase, purity, crystallinity, and morphology of the final product.
Temperature and Pressure Effects
Temperature is a crucial parameter in all synthesis routes. In hydrothermal synthesis, higher temperatures increase the solubility of precursors and the rate of reaction, which can lead to the formation of more stable and crystalline phases. nih.govfrontiersin.org However, excessively high temperatures can also lead to the decomposition of the trimetaphosphate ring. For instance, in the synthesis of magnesium phosphate coatings, increasing the reaction temperature was found to affect the nucleation and growth of crystals, leading to larger grain sizes and denser coatings. researchgate.net In solid-state reactions, temperature is the primary driving force for the condensation of phosphate units. The thermal decomposition of hydrated magnesium phosphates to form pyrophosphates occurs at high temperatures, and the specific temperature profile will determine the final condensed phosphate product. semanticscholar.orgnasa.gov
Pressure, primarily a factor in hydrothermal synthesis, influences the boiling point of the solvent and can affect the solubility of reactants and the stability of different crystalline phases. High pressure, in conjunction with high temperature, can facilitate the formation of dense, well-defined crystalline structures.
pH and Solvent System Modulation
The pH of the reaction medium is arguably one of the most critical factors in the solution-based synthesis of magnesium phosphates. The speciation of phosphate ions in solution is highly pH-dependent. wiley.com In acidic conditions, hydrogen phosphate (HPO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻) ions are prevalent, while in alkaline conditions, the phosphate ion (PO₄³⁻) dominates. The stability of the trimetaphosphate ring itself can also be influenced by pH.
Studies on the precipitation of magnesium phosphates have shown that pH dictates which crystalline phase is formed. For example, in the precipitation of magnesium ammonium phosphate (struvite), a pH of around 9-10 is often optimal. For the precipitation of this compound, the pH would need to be carefully controlled to ensure the trimetaphosphate anion remains intact while promoting the precipitation of the magnesium salt. Computer modeling has shown that calcium phosphate precipitation is favored at pH values below 6.5, while both calcium and magnesium phosphates precipitate at pH values above 6.5.
The choice of solvent system is also important. While aqueous systems are common for hydrothermal and solution-based synthesis, non-aqueous solvents can be used in certain solution-based routes to avoid hydrolysis of the trimetaphosphate ring and to control the solubility of reactants and products. mit.edu In solid-state reactions, the absence of a solvent simplifies the system but requires higher temperatures to achieve reactivity.
| Parameter | Influence on Synthesis Outcome | Relevant Research Findings |
| Temperature | Affects reaction kinetics, crystallinity, phase stability, and dehydration/condensation. | Higher temperatures in hydrothermal synthesis can lead to larger, more continuous magnesium phosphate crystals. researchgate.net Thermal decomposition of hydrated magnesium phosphates to pyrophosphates occurs at elevated temperatures (e.g., >600°C). semanticscholar.org |
| Pressure | Primarily relevant in hydrothermal synthesis; affects solvent properties and phase stability. | High pressure is a key condition for hydrothermal synthesis of crystalline phosphates. |
| pH | Determines the speciation of phosphate ions and the stability of the trimetaphosphate ring; controls which magnesium phosphate phase precipitates. | Magnesium phosphate precipitation is highly sensitive to pH, with different phases forming in acidic versus alkaline conditions. mdpi.com Optimal pH for struvite precipitation is around 9-10. |
| Solvent System | Influences reactant solubility, reaction pathways (hydrolysis vs. condensation), and product morphology. | Aqueous solutions are common, but non-aqueous solvents can be used to prevent hydrolysis of the trimetaphosphate ring. mit.edu |
Precursor Material Selection and Stoichiometry
The synthesis of this compound, a compound with significant academic and industrial interest, relies heavily on the careful selection of precursor materials and precise control of their stoichiometric ratios. The choice of reactants directly influences the reaction pathway, yield, and the physicochemical properties of the final product.
A common route to synthesizing trimetaphosphates involves the thermal condensation of phosphate precursors. For instance, sodium trimetaphosphate is produced by heating a stoichiometric mixture of monosodium phosphate and disodium (B8443419) phosphate. atamanchemicals.com The ideal molar ratio of Na₂O to P₂O₅ is 1:1, which corresponds to the stoichiometry of pure sodium trimetaphosphate. google.com This principle of using acidic and basic phosphate salts can be extended to the synthesis of other metal trimetaphosphates, including this compound.
In the context of this compound synthesis, various magnesium sources can be employed. These include magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), and magnesium salts such as magnesium chloride (MgCl₂) or magnesium carbonate (MgCO₃). nih.govnih.gov The phosphate source is typically a form of phosphoric acid or a phosphate salt. For example, the reaction between magnesium oxide and phosphoric acid is a straightforward acid-base reaction. echemi.com The stoichiometry of this reaction dictates the nature of the resulting magnesium phosphate. An excess of phosphoric acid can lead to the formation of magnesium dihydrogen phosphate (Mg(H₂PO₄)₂), while an insufficient amount results in magnesium phosphate (Mg₃(PO₄)₂). echemi.com
Research into prebiotic chemistry provides further insights into the synthesis of trimetaphosphates. Studies have shown that cyclic trimetaphosphate can be formed from the heating of ammonium orthophosphate in the solid state. ucl.ac.uk Furthermore, the presence of magnesium ions has been shown to be significant. For example, experiments have demonstrated that the reaction of sodium tripolyphosphate can yield trimetaphosphate, and the presence of magnesium chloride can influence the yield, sometimes resulting in a 40% yield of trimetaphosphate where none was detectable in its absence. nasa.gov
The synthesis of mixed-cation trimetaphosphates, such as MnBa₂(P₃O₉)₂·6H₂O, has been achieved by reacting cyclotriphosphoric acid with a stoichiometric mixture of barium carbonate and manganese carbonate. warse.org This highlights the utility of starting with the pre-formed trimetaphosphate ring structure in the acid form and reacting it with appropriate metal carbonates to achieve the desired product.
The table below summarizes various precursor systems and their stoichiometric relationships in the synthesis of trimetaphosphate systems, drawing on findings from different research contexts.
| Target Product | Magnesium Precursor | Phosphate Precursor | Stoichiometric Details | Reference |
|---|---|---|---|---|
| Magnesium Phosphate | Magnesium Oxide (MgO) | Phosphoric Acid (H₃PO₄) | 3MgO + 2H₃PO₄ → Mg₃(PO₄)₂ + 3H₂O | brainly.com |
| Magnesium Dihydrogen Phosphate | Magnesium Oxide (MgO) | Phosphoric Acid (H₃PO₄) | Excess H₃PO₄ leads to Mg(H₂PO₄)₂ | echemi.com |
| Trimetaphosphate | Magnesium Chloride (MgCl₂) | Sodium Tripolyphosphate | Addition of one equivalent of MgCl₂ resulted in a 40% yield. | nasa.gov |
| Manganese Barium Trimetaphosphate (MnBa₂(P₃O₉)₂·6H₂O) | Manganese Carbonate (MnCO₃) | Cyclotriphosphoric Acid (H₃P₃O₉) | Stoichiometric ratio of Ba/Mn = 2 from Barium Carbonate and Manganese Carbonate. | warse.org |
| Sodium Trimetaphosphate | - | Monosodium Phosphate & Disodium Phosphate | Produced by reacting in stoichiometric ratios. | atamanchemicals.com |
Advanced Spectroscopic and Diffraction Based Characterization of Magnesium Trimetaphosphate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local chemical environment of specific nuclei. mst.edu It offers detailed information on structure, connectivity, and dynamics in both solid and solution states. core.ac.uk
³¹P Solid-State NMR Applications
Solid-state ³¹P Magic Angle Spinning (MAS) NMR spectroscopy is exceptionally suited for characterizing phosphate (B84403) compounds like magnesium trimetaphosphate. researchgate.net The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, leading to sharp, high-resolution spectra.
Research on various phosphate compounds demonstrates that solid-state ³¹P MAS NMR can effectively distinguish between different phosphate anions, such as orthophosphates, pyrophosphates, and polyphosphates, based on their characteristic chemical shifts. researchgate.netresearchgate.net The hydrolysis of trimetaphosphate can also be monitored, as the cyclic structure breaks to form linear triphosphates and subsequently other phosphate species, each with a unique ³¹P NMR signal. researchgate.netresearchgate.net
Table 1: Representative ³¹P NMR Chemical Shifts for Phosphate Species
| Phosphate Species | Typical Chemical Shift Range (ppm) | Structural Notes |
| Trimetaphosphate (cyclic) | ~ -20 to -24 ppm | Single peak due to the equivalent P atoms in the ring structure. tandfonline.com |
| Pyrophosphate | ~ -6.9 ppm | Two equivalent phosphorus atoms. tandfonline.com |
| Polyphosphate (middle groups) | ~ -20.8 ppm | Represents P atoms within a linear phosphate chain. tandfonline.com |
| Polyphosphate (end groups) | ~ -5 to -10 ppm | Represents terminal P atoms in a linear phosphate chain. |
| Orthophosphate | ~ 0 to 6 ppm | Single, isolated PO₄³⁻ tetrahedron. tandfonline.com |
Solution-State NMR for Ligand Exchange and Complexation Studies
In solution, NMR spectroscopy provides insights into the interactions between ions and molecules. Studies involving magnesium ions and various phosphate-containing molecules in aqueous solutions have utilized ²⁵Mg NMR. capes.gov.br The addition of phosphate ligands, such as ATP which contains a triphosphate chain, to a solution of magnesium chloride causes significant broadening of the ²⁵Mg NMR signal. capes.gov.br This line broadening is a direct consequence of the complexation between the magnesium ion and the phosphate groups, as well as the chemical exchange dynamics between the complexed and free (solvated) magnesium ions in solution. capes.gov.br
Similarly, solution ³¹P NMR is a high-resolution technique used to identify and quantify different phosphate species in a mixture. researchgate.net For trimetaphosphate, it can be used to study its stability in solution and its interactions with cations like Mg²⁺. The chelation of polyvalent cations such as magnesium by polyphosphates is a key property that can be investigated using this method. tandfonline.com The hydrolysis of trimetaphosphate into linear phosphates can be tracked over time by observing the appearance of new peaks corresponding to the hydrolysis products. researchgate.netresearchgate.net
²⁹Si Solid-State NMR in Related Magnesium Silicate (B1173343) Systems
While not directly studying phosphorus, ²⁹Si solid-state NMR of magnesium silicate systems offers a powerful analogy for understanding how NMR can characterize network structures. In magnesium silicates like forsterite (Mg₂SiO₄) and serpentine (B99607), ²⁹Si MAS NMR is used to determine the connectivity of the silicate (SiO₄) tetrahedra. researchgate.netrsc.org
The silicate structures are classified by the number of bridging oxygen atoms (Qⁿ notation, where n is the number of other silicon atoms attached via an oxygen bridge). For example:
Q⁰ : Isolated SiO₄ tetrahedra (e.g., forsterite). researchgate.net
Q¹ : End groups of chains. researchgate.net
Q² : Middle groups in chains (e.g., enstatite). researchgate.net
Q³ : Sheet silicates (e.g., serpentine). researchgate.net
Q⁴ : Three-dimensional framework silicates (e.g., silica). researchgate.net
Studies on the dissolution of forsterite have used ²⁹Si MAS NMR to probe the formation of a silicon-rich leached layer on the mineral surface under acidic conditions. rsc.org Likewise, research on heat-treated serpentine has employed ²⁹Si MAS NMR to identify a mixture of amorphous and crystalline silicate phases, each with distinct Qⁿ structures. researchgate.net This ability to differentiate local structural environments in complex mixtures is directly comparable to the potential of ³¹P NMR in analyzing mixtures of different magnesium phosphate phases.
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray diffraction is an indispensable technique for identifying crystalline materials and determining their atomic structure. uol.dehzdr.de It relies on the principle that a crystalline solid will diffract an incident beam of X-rays into specific directions, creating a unique diffraction pattern that serves as a fingerprint for the material.
Powder X-ray Diffraction Methodologies
Powder X-ray diffraction (PXRD) is a rapid and routine method for the identification of crystalline phases in a sample. The technique is widely used to analyze polycrystalline materials, such as powders or solid mixtures. nih.gov For magnesium-containing compounds, PXRD can confirm the identity and purity of a synthesized phase by comparing its diffraction pattern to standard patterns in databases like the International Centre for Diffraction Data (ICDD) PDF2 database. nih.gov
For instance, PXRD has been used to identify various magnesium compounds, such as magnesium carbonate (MgCO₃) and magnesium oxide (MgO), in dietary supplements. nih.gov The position (2θ angle) and intensity of the diffraction peaks are characteristic of a specific crystalline form. Small shifts in peak positions (typically less than 0.2° in 2θ) confirm the presence of the same crystalline phase across different samples. nih.gov In the context of this compound, PXRD would be the primary tool to confirm the successful synthesis of the target compound and to identify any crystalline impurities. The crystal structure of a novel hydrated magnesium phosphate, Mg₃(PO₄)₂·4H₂O, was successfully solved from high-resolution powder X-ray diffraction data, demonstrating the power of the technique beyond simple phase identification. researchgate.net
Table 2: Example Powder XRD Data for Magnesium Oxide (MgO)
| 2θ (Experimental) | dhkl (Experimental) [Å] | Miller Indices (hkl) |
| 36.83 | 2.438 | (111) |
| 42.82 | 2.110 | (200) |
| 62.19 | 1.491 | (220) |
| 74.54 | 1.272 | (311) |
| 78.49 | 1.217 | (222) |
| Data derived from a representative study on magnesium-containing supplements. nih.gov |
Single-Crystal X-ray Diffraction in Analogous Systems
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound. hzdr.de By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths and bond angles. uol.de
While a single-crystal structure of this compound itself is not detailed in the provided search results, the structures of analogous trimetaphosphate compounds have been thoroughly characterized. A prime example is the single-crystal X-ray diffraction study of CaNa₄(P₃O₉)₂, which unequivocally confirmed the presence of the cyclic P₃O₉³⁻ triphosphate unit. researchgate.net This analysis provided detailed information about the coordination of the Ca²⁺ and Na⁺ cations and the geometry of the phosphate ring. Such studies are crucial for understanding the fundamental crystal chemistry of metaphosphates. figshare.com This detailed structural knowledge obtained from SC-XRD can then be correlated with data from other techniques, such as solid-state NMR, to build a comprehensive understanding of the material's properties. researchgate.nethzdr.de
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful method for probing the molecular structure and bonding within this compound systems. These techniques measure the vibrational frequencies of bonds within the molecule, which are sensitive to the local chemical environment, bond strength, and symmetry.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound. In the context of this compound, FTIR is instrumental in identifying the characteristic vibrational modes of the cyclic P₃O₉³⁻ anion and the influence of the Mg²⁺ cation on its structure.
Research on phosphorylated starches using sodium trimetaphosphate (STMP) has shown characteristic FTIR bands that confirm the presence of the phosphate groups. scielo.br For instance, the FTIR spectrum of P₃O₉-exchanged Mg₃Al LDH displays distinct bands at 999 cm⁻¹, 1117 cm⁻¹, 1130 cm⁻¹, 1245 cm⁻¹, and 1263 cm⁻¹. researchgate.net The bands around 1296 cm⁻¹ and 997 cm⁻¹ are attributed to P=O and P-O-P stretching vibrations, respectively. researchgate.net The interaction between the phosphate groups of trimetaphosphate and other molecules, such as the hydroxyl groups of chondroitin (B13769445) sulfate (B86663), can lead to shifts in these bands to lower wavenumbers, indicating intermolecular interactions. researchgate.net
Table 1: Characteristic FTIR Bands for Trimetaphosphate Groups
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| P=O Stretch | ~1296, 1263, 1245 | researchgate.net |
| P-O-P Asymmetric Stretch | ~1130, 1117 | researchgate.net |
| P-O-P Symmetric Stretch | ~999 | researchgate.net |
Note: The exact positions of these bands can vary depending on the specific chemical environment and interactions within the sample.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and provides valuable information about the phosphate backbone of this compound.
Studies on different polymorphs of magnesium orthophosphate (Mg₃(PO₄)₂) have demonstrated the utility of Raman spectroscopy in distinguishing between different crystal structures. nih.govnih.gov Although not directly on this compound, this research highlights the sensitivity of Raman spectroscopy to the coordination environment of the phosphate anions. nih.govnih.gov The technique has been successfully used to identify different magnesium phosphate phases formed in soil, such as the conversion of various magnesium phosphates to trimagnesium phosphate. researchgate.net The spectral range for Raman measurements typically spans from 40 to 4000 cm⁻¹, which includes the chemical fingerprint region. mdpi.comnih.gov The development of quantitative methods using Raman spectroscopy allows for the monitoring of changes in the concentrations of different phosphate species. mdpi.com
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, enabling the identification of molecules and the study of their fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules, such as magnesium-phosphate complexes, from solution into the gas phase. ESI-MS has been effectively used for the characterization of various inorganic polyphosphates, including trimetaphosphate. nih.govcolby.edu The high selectivity of ESI-MS enables the detection of different polyphosphate species without the need for prior separation. nih.govcolby.edu This technique is capable of distinguishing between different polyphosphate oligomers and can achieve low detection limits. colby.edu
Collision-Induced Dissociation (CID) Studies of Magnesium-Phosphate Complexes
Collision-induced dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of selected ions. By analyzing the resulting fragment ions, detailed structural information and fragmentation pathways can be elucidated.
Studies on gas-phase decompositions of magnesium complexes with adenosine-5'-triphosphate (B57859) (ATP) and adenosine-5'-diphosphate (ADP) using ESI-CID-MS/MS have provided insights into the interactions between magnesium and phosphate groups. acs.orgnih.govnih.govacs.org These studies have shown that the fragmentation pathways are characteristic of the specific complex. nih.gov For example, the loss of an internal ribose residue has been observed as a characteristic feature for negatively charged ATP-Mg and ADP-Mg complexes, indicating a strong phosphate-Mg-adenine interaction. nih.govnih.govacs.org The collision energy is a critical parameter in CID experiments, as increasing it can lead to a higher degree of fragmentation and potentially alter fragmentation routes. acs.orgresearchgate.net
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons emitted from a sample upon irradiation with high-energy photons, providing information about the electronic structure of the material. libretexts.org When using X-rays as the excitation source, the technique is known as X-ray Photoelectron Spectroscopy (XPS) and is used to examine core-level electrons. libretexts.org
While direct studies on this compound are limited, research on related magnesium-phosphate systems, such as Mg-ATP complexes in aqueous solution, demonstrates the potential of PES. acs.orgarxiv.orgnih.gov Liquid-jet photoelectron spectroscopy (LJ-PES) has been used to probe the electronic structure changes upon the addition of Mg²⁺ to ATP solutions. acs.orgnih.gov Chemical shifts in the Mg 2p, Mg 2s, P 2p, and P 2s core-level spectra as a function of the Mg²⁺/ATP concentration ratio have been correlated with the formation of different Mg²⁺–ATP complexes, demonstrating the element-sensitivity of the technique to Mg²⁺–phosphate interactions. acs.orgnih.gov For instance, the Mg 2p and Mg 2s core-level signals appear near 55 and 95 eV, respectively, while the P 2p and P 2s spectral regions are near 140 and 196 eV. acs.orgnih.gov
Table 2: Core-Level Binding Energies in Mg-Phosphate Systems
| Element | Orbital | Approximate Binding Energy (eV) | Reference |
| Magnesium | 2p | ~50.1 - 55 | acs.orgnih.govmdpi.com |
| Magnesium | 2s | ~95 | acs.orgnih.gov |
| Phosphorus | 2p | ~140 | acs.orgnih.gov |
| Phosphorus | 2s | ~196 | acs.orgnih.gov |
Note: Binding energies can shift depending on the chemical environment and the specific complexes formed.
The electronic structure of magnesium itself consists of electrons arranged in shells. A magnesium atom has 12 electrons with a configuration of 2,8,2, meaning it has two electrons in its outer shell. savemyexams.comlibretexts.org
Liquid-Jet Photoemission Spectroscopy (LJ-PES) for Aqueous Systems
Liquid-Jet Photoemission Spectroscopy (LJ-PES) is a powerful experimental tool for probing the electronic structure of molecules and ions directly in an aqueous environment. researchgate.netgovinfo.gov The technique involves ejecting a thin jet of liquid into a vacuum, which is then irradiated with soft X-rays, causing the emission of photoelectrons. govinfo.gov The kinetic energy of these electrons is measured to determine their binding energies, providing direct insight into the valence and core orbital energies of the solute and solvent. mdpi.com
For phosphate-containing systems, LJ-PES can reveal how solvation and counter-ions affect electronic stability. researchgate.netresearchgate.net Studies on aqueous solutions of various phosphate anions have shown that the binding energy of the highest occupied molecular orbital (HOMO) is sensitive to the degree of protonation and the presence of counter-ions. researchgate.net While specific LJ-PES studies exclusively on this compound are not prevalent in the reviewed literature, the principles derived from studies on related systems, such as adenosine (B11128) triphosphate (ATP) with magnesium ions (Mg²⁺), offer significant insights. nih.govnih.govmdpi.comabo.fi
Thermal Analysis Techniques for Phase Transitions and Stability
Thermal analysis techniques are essential for determining the thermal stability, phase transitions, and decomposition pathways of materials. abo.fi Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow differences between a sample and a reference. researchgate.netuomustansiriyah.edu.iq
Thermogravimetric Analysis (TGA) provides quantitative information on mass losses associated with processes like dehydration and decomposition. researchgate.netlibretexts.org For hydrated phosphate compounds, TGA curves typically show initial mass loss steps corresponding to the release of water of crystallization, followed by decomposition at higher temperatures. researchgate.netlibretexts.org For instance, the analysis of a mixture containing calcium and magnesium oxalate (B1200264) dihydrate shows a distinct mass loss before 210°C due to dehydration. libretexts.org
While specific TGA data for pure this compound (Mg₃(P₃O₉)₂) is not detailed in the available literature, studies on related compounds provide a clear indication of expected behavior. The anhydrous form of trimetaphosphate is generally stable at high temperatures. For example, sodium trimetaphosphate (Na₃P₃O₉) is synthesized by heating sodium dihydrogen phosphate to 550°C. wikipedia.orgwikiwand.com The thermal decomposition of magnesium phosphate hydrates involves the loss of water, followed by potential phase transitions or decomposition of the anhydrous salt at much higher temperatures. researchgate.net A TGA of this compound would be expected to show high thermal stability for the anhydrous form, with decomposition occurring at elevated temperatures.
Differential Scanning Calorimetry (DSC) detects endothermic and exothermic transitions, such as melting, crystallization, and solid-state phase transformations. nih.govnih.gov This technique is highly sensitive to the polymorphic transitions that can occur in phosphate salts upon heating. akjournals.com
Direct DSC data for this compound is limited, but research on the closely related ternary compound sodium-magnesium trimetaphosphate (NaMg(PO₃)₃) provides valuable insights. akjournals.com Differential Thermal Analysis (DTA), a similar technique, revealed several thermal events for NaMg(PO₃)₃ upon heating. A weak endothermic effect at 609°C was identified as a polymorphic transition of the compound. akjournals.com Other thermal effects were observed at higher temperatures (910°C, 942°C, and 980°C) leading up to its peritectic melting. akjournals.com These findings suggest that magnesium-containing trimetaphosphate structures can undergo solid-state phase changes before melting or decomposing.
The following table summarizes the thermal events observed for NaMg(PO₃)₃, which can serve as a reference for potential transitions in this compound systems.
| Temperature (°C) | Observed Effect | Interpretation |
|---|---|---|
| 609 | Weak Endotherm | Polymorphic Transition |
| 910 | Endotherm | High-Temperature Transition |
| 942 | Endotherm | High-Temperature Transition |
| 980 | Endotherm | Peritectic Melting |
Data derived from studies on NaMg(PO₃)₃. akjournals.com
Electron Microscopy for Morphological and Elemental Analysis
Electron microscopy techniques are indispensable for visualizing the microstructure and determining the elemental composition of materials at a microscopic scale.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing details about its morphology, such as crystal shape, size, and texture. ijrpr.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a powerful analytical tool for localized elemental analysis. ucr.edumaplaboratory.net The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are detected by the EDS system to identify the elements present and their relative abundance. ucr.eduedax.com
The application of SEM-EDS to various magnesium phosphate systems has been well-documented. For instance, studies on phosphate conversion coatings on magnesium alloys show the formation of uniform, compact, and integral crystal clusters. electrochemsci.org In another study, magnesium phosphate particles recovered from wastewater exhibited varied morphologies, from regular crystalline shapes to heterogeneous agglomerates. nih.gov SEM analysis of hydrogels containing sodium trimetaphosphate revealed that the crosslinking agent influenced the formation of a uniform, porous scaffold structure. nih.gov
For this compound, SEM analysis would be expected to reveal its crystalline habit. Depending on the synthesis and processing conditions, this could range from distinct polyhedral crystals to fine powders or agglomerated particles. EDS analysis would serve to confirm the chemical composition by detecting the presence of magnesium (Mg), phosphorus (P), and oxygen (O) in the correct stoichiometric ratios. researchgate.netijrpr.com The table below outlines the typical information obtained from an SEM-EDS analysis of a phosphate compound.
| Analysis | Information Provided | Example Finding for a Magnesium Phosphate System |
|---|---|---|
| SEM Imaging | Surface topography, crystal morphology, particle size and distribution. | Formation of slab-like phosphate crystals or uniform crystal clusters. electrochemsci.org |
| EDS Spectrum | Qualitative and quantitative elemental composition of a selected area. | Detection of characteristic X-ray peaks for Magnesium (Mg), Phosphorus (P), and Oxygen (O). researchgate.net |
| EDS Mapping | 2D spatial distribution of selected elements across the sample surface. | Homogeneous distribution of Mg, P, and O, confirming a uniform compound. |
Role of Magnesium Trimetaphosphate in Prebiotic Chemistry and the Origins of Life
Magnesium Ion Catalysis in Prebiotic Phosphorylation Reactions
Magnesium ions (Mg²⁺) are known to be crucial catalysts in numerous biochemical reactions. nih.gov Their ability to coordinate with negatively charged oxygen atoms of phosphate (B84403) groups makes them particularly effective in prebiotic phosphorylation. nih.govnih.gov This catalytic action is central to the chemical processes that could have led to the formation of life's building blocks.
On the early Earth, most phosphorus was likely present as insoluble orthophosphate minerals like apatite. royalsocietypublishing.org For phosphorus to become available for prebiotic synthesis, it needed to be converted into more soluble and reactive forms, such as oligophosphates like pyrophosphate and trimetaphosphate. Magnesium ions are believed to have played a significant role in this process. nih.gov They promote the condensation of orthophosphate to form these more complex phosphates. nih.gov The presence of Mg²⁺ can also facilitate the conversion of insoluble phosphate minerals into more soluble forms like struvite (MgNH₄PO₄·6H₂O), further increasing the availability of phosphate for prebiotic reactions. royalsocietypublishing.orgnih.gov The formation of pyrophosphate and trimetaphosphate is particularly favored in environments with low water activity. nih.gov
Nucleotides are the fundamental units of the genetic polymers DNA and RNA. frontiersin.orgnih.gov Their formation from simpler precursors is a critical step in the origin of life. Trimetaphosphate is a key reagent in the prebiotic phosphorylation of nucleosides to form nucleotides. royalsocietypublishing.orgfrontiersin.org
The presence of magnesium ions has been shown to significantly enhance the efficiency of these phosphorylation reactions. nih.gov For instance, the phosphorylation of adenosine (B11128) by trimetaphosphate in a neutral aqueous solution is remarkably catalyzed by Mg²⁺, yielding primarily 2',3'-cyclic AMP. royalsocietypublishing.orgresearchgate.net The catalytic effect of magnesium ions in this reaction has been reported to be about one hundred times greater than that of other tested chemicals. nih.govresearchgate.net Studies have also demonstrated that in simulated hydrothermal environments, the phosphorylation of AMP to ADP and ATP using trimetaphosphate is strongly correlated with an increase in Mg²⁺ activity. nih.govresearchgate.net Furthermore, the synthesis of adenosine has been achieved by heating ribose and adenine (B156593) in the presence of magnesium chloride and trimetaphosphate. mdpi.com
Wet-dry cycles, in the presence of metal ions like Mg²⁺, can further promote the synthesis of various adenosine phosphates, including ATP, from adenosine and trimetaphosphate. mdpi.com The table below summarizes the products formed from the reaction of pyrophosphate and uridine (B1682114) in a simulated hot drying water pool scenario, which highlights the variety of phosphorylated products that can be generated. royalsocietypublishing.org
| Reactants | Conditions | Phosphorylation Products |
| Pyrophosphate (PPi), Uridine (U), White SiO₂ sand, Urea, Mg²⁺ ion | Evaporation/drying hot cell (60–75°C) | 5′-UMP, 2′-UMP, 3′-UMP, cyclic 2′,3′-cUMP, and dimerization products |
Table 1: Phosphorylation products from the reaction of pyrophosphate and uridine in a simulated prebiotic environment. royalsocietypublishing.org
The polymerization of nucleotides into oligonucleotides, the precursors to RNA, can also be facilitated by metal ions. royalsocietypublishing.org While various metal ions have been shown to catalyze this process, the consistent presence and catalytic activity of magnesium in phosphorylation reactions underscore its importance in the prebiotic synthesis of nucleic acids. royalsocietypublishing.orgpnas.org
The formation of peptides from amino acids in an aqueous environment is a thermodynamically unfavorable process that requires an energy source and a mechanism for dehydration. frontiersin.orgnih.govnih.govdntb.gov.ua Trimetaphosphate can act as a condensing agent, providing the necessary energy to drive peptide bond formation. nih.govnih.gov The process often involves the formation of an N-phosphoryl amino acid intermediate. nih.gov
Experiments have shown that trimetaphosphate promotes the synthesis of peptides from amino acids like glycine (B1666218) and alanine (B10760859) under a range of conditions, including ambient temperatures and neutral pH in aqueous solutions. frontiersin.org The reaction mechanism for the formation of diglycine from glycine and trimetaphosphate in an alkaline solution involves the formation of a cyclic acylphosphoramidate as an active intermediate. frontiersin.org
Magnesium ions play a dual role in this context. Firstly, they can catalyze the phosphorylation reactions involving trimetaphosphate. Secondly, they are known to stabilize the structures of proteins and nucleic acids by binding to their surfaces. nih.gov In prebiotic settings, the presence of high concentrations of Mg²⁺ could have protected newly formed peptides from degradation, particularly in thermally challenging environments. acs.org This stabilizing effect would have been crucial for the persistence and accumulation of polypeptides on the early Earth. acs.org
| Reactant | Condensing Agent | Conditions | Products |
| Diglycine | Trimetaphosphate | Drying and heating from aqueous solution | Condensation and hydrolysis products |
| Glycine | Trimetaphosphate | Alkaline aqueous solution | Diglycine (Gly₂) |
| Glycine | Trimetaphosphate | Neutral pH, ambient temperature, aqueous | Peptides |
Table 2: Peptide synthesis facilitated by trimetaphosphate under various conditions. frontiersin.orgnih.govnih.gov
Influence of Early Earth Environmental Conditions on Trimetaphosphate Reactivity
The reactivity of trimetaphosphate and its role in prebiotic synthesis were heavily influenced by the diverse and dynamic environments of the early Earth.
Volcanic and hydrothermal systems are considered prime locations for prebiotic chemical evolution. mdpi.com Volcanic activity can produce water-soluble polyphosphates, including trimetaphosphate. frontiersin.orgnih.gov High temperatures in volcanic regions, exceeding 1000°C, could have converted phosphate minerals into P₄O₁₀, which upon reaction with water, would yield trimetaphosphate and other polyphosphates. mdpi.com
Hydrothermal environments, where hot fluids circulate through rocks, also provide a plausible setting for phosphorylation reactions. researchgate.netresearchgate.net Experiments simulating these conditions have shown that trimetaphosphate can effectively phosphorylate nucleotides. nih.govresearchgate.net For example, the phosphorylation of AMP to ADP and ATP can proceed more rapidly than their hydrolysis in a simulated hydrothermal environment (100–130°C) when trimetaphosphate is the phosphate source. nih.govresearchgate.net The presence of magnesium ions is a key factor in these environments, showing a strong positive correlation with the degree of phosphorylation. nih.govresearchgate.net The cycling of reaction fluids between hot and cold zones, a common feature of hydrothermal systems, has been shown to yield the best results for phosphorylated products. researchgate.netresearchgate.net
Wet-dry cycling is a powerful mechanism for driving condensation reactions, which are essential for the formation of biopolymers like peptides and nucleic acids. nih.govresearchgate.netdntb.gov.ua These cycles, which could have occurred on shorelines, in geothermal fields, or in ephemeral ponds, concentrate reactants during the dry phase, facilitating polymerization. dntb.gov.uamdpi.com
Trimetaphosphate has been shown to be effective in promoting peptide bond formation during drying processes. dntb.gov.ua Studies on the oligomerization of glycine in the presence of trimetaphosphate under drying conditions have revealed a two-step mechanism. dntb.gov.ua An initial reaction in an alkaline solution activates amino acids to form dimers, which is followed by a second mechanism at a more neutral pH that consumes these dimers to form longer peptides. dntb.gov.ua
Similarly, wet-dry cycling has been demonstrated to be effective in the synthesis of adenosine phosphates, including ATP, from adenosine and trimetaphosphate, particularly when catalyzed by metal ions. mdpi.com The evaporation phase drives the reaction forward, while the rehydration phase allows for the dissolution and mixing of reactants, potentially setting the stage for subsequent reaction cycles. mdpi.com This "ratcheting up" process could have led to the accumulation of increasingly complex biopolymers on the prebiotic Earth. mdpi.com
| Environmental Condition | Role in Prebiotic Synthesis with Trimetaphosphate | Key Findings |
| Volcanic Environments | Source of soluble polyphosphates, including trimetaphosphate, through high-temperature reactions. frontiersin.orgnih.govmdpi.com | High temperatures can convert phosphate minerals to reactive P₄O₁₀, which forms trimetaphosphate with water. mdpi.com |
| Hydrothermal Vents | Sites for phosphorylation reactions where trimetaphosphate can phosphorylate nucleotides. nih.govresearchgate.netresearchgate.net | Phosphorylation of AMP to ADP and ATP outpaces hydrolysis in simulated hydrothermal conditions, a process strongly enhanced by Mg²⁺ ions. nih.govresearchgate.net Cycling between hot and cold zones improves product yield. researchgate.netresearchgate.net |
| Wet-Dry Cycles | Drives condensation reactions for the synthesis of peptides and oligonucleotides by concentrating reactants. nih.govresearchgate.netdntb.gov.ua | Facilitates the oligomerization of glycine via a pH-dependent, two-step mechanism with trimetaphosphate. dntb.gov.ua Promotes the synthesis of ATP from adenosine and trimetaphosphate, especially with metal ion catalysts. mdpi.com |
Table 3: Influence of Early Earth Environments on Trimetaphosphate-Mediated Prebiotic Synthesis.
Interaction with Mineral Surfaces
The interaction between dissolved chemical species and mineral surfaces is considered a crucial factor in prebiotic chemistry, offering mechanisms for concentration, catalysis, and protection from degradation. Magnesium trimetaphosphate's role in the synthesis of biomolecules is significantly influenced by the presence of various minerals that were likely abundant on the prebiotic Earth.
Mineral surfaces could have served as concentrating agents for trimetaphosphate and other organic molecules from a dilute "primordial soup." mdpi.com The adsorption of these reactants onto a two-dimensional surface would have increased their local concentrations, thereby enhancing the probability of reaction. Furthermore, certain minerals are known to catalyze phosphorylation reactions. For instance, studies have shown that inorganic phosphates adsorbed on silica (B1680970) can undergo condensation at relatively low temperatures. frontiersin.org
Magnesium's presence is particularly noteworthy. It not only forms the salt with trimetaphosphate but also plays a role in the interaction with other minerals. For example, magnesium ions are known to aid in the conversion of insoluble phosphate minerals like apatite into more soluble forms such as struvite. nih.gov This process would have increased the availability of phosphate for prebiotic reactions. Heat flows in geothermal systems, common on the early Earth, could have further enhanced the solubility of apatite, making phosphate more accessible for the synthesis of compounds like trimetaphosphate. researchgate.net
The interplay between magnesium, trimetaphosphate, and borate (B1201080) minerals is another critical aspect. mdpi.comnih.gov Borate minerals, the oldest of which are magnesium borates, can stabilize ribose, a key component of RNA. researchgate.netnih.gov Borate achieves this by forming complexes with the cis-hydroxyl groups of ribose, which in turn protects the 2' and 3' positions and leaves the 5' position available for phosphorylation by agents like trimetaphosphate. mdpi.comresearchgate.netnih.gov This selective phosphorylation is a critical step towards the formation of nucleotides and, subsequently, RNA. mdpi.com The phosphorylation of nucleosides to their 5'-diphosphates has been demonstrated to be catalyzed by Ni2+ in the presence of trimetaphosphate and borate. nih.gov
Mechanistic Pathways of Trimetaphosphate-Mediated Biomolecule Formation
Trimetaphosphate is a potent phosphorylating agent due to the strained nature of its cyclic structure. This reactivity allows it to participate in the formation of crucial biomolecules like peptides and nucleotides through specific mechanistic pathways.
N-Phosphorylation and O-Phosphorylation Mechanisms
The phosphorylation of amino acids by trimetaphosphate can occur through two primary mechanisms: N-phosphorylation (at the nitrogen atom of the amino group) and O-phosphorylation (at the oxygen atom of the carboxyl group). The prevailing mechanism is highly dependent on the pH of the reaction environment. nih.govnih.gov
In alkaline conditions, the deprotonated amino group of an amino acid acts as a nucleophile, attacking one of the phosphorus atoms of the trimetaphosphate ring. nih.gov This leads to the opening of the ring and the formation of an N-triphosphoramidate intermediate. mdpi.com Subsequent hydrolysis can then yield the N-phosphorylated amino acid. frontiersin.orgnih.gov
Conversely, in acidic to neutral conditions, the carboxyl group is more likely to be the nucleophilic species. nih.gov In this scenario, the carboxylate attacks the trimetaphosphate, leading to the formation of a mixed anhydride (B1165640) and subsequent O-phosphorylation. nih.gov It has been proposed that for the ligation of dipeptides under neutral or slightly acidic conditions, the formation of a linear acyl-O-triphosphate is a plausible mechanism. mdpi.com
The phosphorylation of nucleosides by trimetaphosphate, often facilitated by magnesium ions, is a critical step in the prebiotic synthesis of RNA precursors. The reaction of trimetaphosphate with adenosine in a neutral aqueous solution, mediated by Mg2+, has been shown to yield primarily 2',3'-cyclic mononucleotides. royalsocietypublishing.org
Role of Cyclic Anhydrides in Reaction Mechanisms
Cyclic anhydrides are key reactive intermediates in trimetaphosphate-mediated reactions, particularly in peptide synthesis. nih.govnih.gov In the N-phosphorylation pathway under alkaline conditions, the initially formed N-triphosphoramidate can undergo an intramolecular attack by the carboxylate group on the phosphorus atom. mdpi.com This results in the displacement of pyrophosphate and the formation of a five-membered cyclic mixed anhydride, often referred to as a cyclic acylphosphoramidate (CAPA). frontiersin.orgnih.govnih.gov
This cyclic intermediate is highly activated and susceptible to nucleophilic attack. nih.gov Another amino acid molecule can then attack the activated carbonyl carbon of the cyclic anhydride, leading to the formation of a dipeptide after the hydrolysis of the phosphoramidate (B1195095) bond. nih.gov While the formation of this five-membered cyclic anhydride has been confirmed by 31P NMR studies, its high reactivity makes it a transient species that is difficult to isolate. sci-hub.se This mechanism, involving a cyclic intermediate, is more favorable for α-amino acids, potentially explaining the prevalence of these amino acids in biological systems. sci-hub.se
For the elongation of peptides beyond a dipeptide, the mechanism may differ as the formation of a similar cyclic intermediate is not possible for longer oligopeptides. nih.gov In such cases, intermolecular phosphate transfer from an N-phosphoro-dipeptide may activate the C-terminus for further polymerization. nih.gov
Detailed Research Findings
The following tables summarize key research findings on the prebiotic synthesis of biomolecules mediated by trimetaphosphate.
Table 1: Trimetaphosphate-Mediated Peptide Synthesis
| Reactants | Conditions | Products | Yield | Reference |
| Glycine, Sodium Trimetaphosphate | Alkaline solution | Diglycine | - | nih.gov |
| Glycine, Sodium Trimetaphosphate | pH 4.0-9.0, 38°C | Peptides | Detected | frontiersin.org |
| Glycine, Alanine, Sodium Trimetaphosphate | 0-100°C, pH 1-12 | Peptides | Rapid formation | nih.gov |
| Diglycine, Sodium Trimetaphosphate | Neutral or slightly acidic, 38°C | Tetraglycine, Hexaglycine | 15%, 4% | mdpi.com |
Table 2: Trimetaphosphate-Mediated Nucleoside Phosphorylation
| Reactants | Conditions | Products | Yield | Reference |
| Adenosine, Trimetaphosphate, Mg2+ | Neutral aqueous solution | 2',3'-cyclic AMP | Major product | royalsocietypublishing.org |
| Nucleoside, Trimetaphosphate, Ni(II), Borate | - | 5'-Diphosphates | - | nih.gov |
| Deoxynucleoside, Trimetaphosphate, Formamide | 70°C and 120°C | Cyclized nucleotides, Nucleoside diphosphates, Nucleoside cyclic phosphates | - | nih.gov |
| Adenosine, Trimetaphosphate, Borate | pH 12 | Adenosine-5'-triphosphate (B57859) | - | nih.gov |
Coordination Chemistry and Ion Association Phenomena Involving Magnesium and Trimetaphosphate
Formation and Stability of Magnesium-Trimetaphosphate Coordination Complexes
The formation of coordination complexes between magnesium ions and trimetaphosphate anions in aqueous solutions has been confirmed through spectroscopic studies. Research utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the interaction between Mg²⁺ and trimetaphosphate leads to discernible changes in the phosphorus chemical shifts and spin-spin coupling constants. This indicates the formation of distinct magnesium-trimetaphosphate species in solution.
While specific stability constants for magnesium-trimetaphosphate complexes are not extensively documented in the literature, the principles of metal-ligand interactions suggest that the stability of these complexes is influenced by factors such as ionic strength, temperature, and pH. The interaction is primarily electrostatic, involving the positively charged magnesium ion and the negatively charged oxygen atoms of the trimetaphosphate ring.
Table 1: Representative Data on Magnesium-Phosphate Interactions (Note: Data for trimetaphosphate is limited; this table includes analogous data for other phosphates to provide context.)
| Ligand | Log K (Stability Constant) | Method | Conditions |
| Adenosine (B11128) diphosphate (B83284) (ADP) | 4.11 | ³¹P NMR | 30 °C, μ = 0.1 M |
| Adenosine triphosphate (ATP) | 4.70 | ³¹P NMR | 30 °C, μ = 0.1 M |
This interactive table provides a comparative look at the stability of magnesium with other biologically relevant phosphate (B84403) compounds.
In the absence of specific thermodynamic data for Mg-trimetaphosphate, the stability can be inferred to be significant enough to influence the speciation of both magnesium and trimetaphosphate in solutions where both are present.
Ligand Exchange Dynamics in Aqueous and Non-Aqueous Systems
The coordination complexes of magnesium are generally characterized by labile ligand exchange, meaning that the ligands (in this case, water molecules and the trimetaphosphate anion) can rapidly exchange with the bulk solvent and other potential ligands. This dynamic behavior is a hallmark of magnesium's coordination chemistry and is crucial for its role as a cofactor in many enzymatic reactions.
³¹P NMR studies have provided insights into the dynamic nature of magnesium-trimetaphosphate complexes, suggesting a short mean lifetime for any specific coordination geometry. This rapid exchange is a consequence of the relatively weak and predominantly electrostatic interaction between the Mg²⁺ ion and the phosphate ligands.
In aqueous systems, the magnesium ion is heavily hydrated, and the formation of a magnesium-trimetaphosphate complex involves the partial or complete displacement of water molecules from the inner hydration sphere of the magnesium ion. The kinetics of this process are expected to be fast, on the order of microseconds to milliseconds. In non-aqueous systems, the ligand exchange dynamics would be highly dependent on the solvating properties of the medium and the nature of the competing ligands present.
Impact of Counterions on Magnesium Trimetaphosphate Species
The nature and concentration of other ions in solution, known as counterions, can significantly influence the formation and stability of magnesium-trimetaphosphate complexes. These effects can be attributed to several factors, including ionic strength effects, competition for the ligand or the metal ion, and the formation of ion pairs.
For instance, the presence of other cations, such as sodium (Na⁺) or potassium (K⁺), can lead to competition with Mg²⁺ for binding to the trimetaphosphate anion. Although the interaction of monovalent cations with phosphates is weaker than that of divalent cations, at high concentrations, they can influence the equilibrium of magnesium-trimetaphosphate complexation.
Similarly, the presence of various anions in the solution can affect the availability of "free" hydrated magnesium ions. Anions that can form stable complexes or ion pairs with Mg²⁺ will reduce its effective concentration, thereby shifting the equilibrium away from the formation of the magnesium-trimetaphosphate complex.
Table 2: Potential Influence of Common Counterions
| Counterion | Potential Effect on Mg-Trimetaphosphate Complex |
| Na⁺, K⁺ | Competitive binding to trimetaphosphate, potentially reducing the formation of the Mg²⁺ complex. |
| Cl⁻, NO₃⁻ | Primarily contribute to the ionic strength of the solution, with minimal direct interaction. |
| SO₄²⁻, CO₃²⁻ | Can form ion pairs with Mg²⁺, reducing its availability for complexation with trimetaphosphate. |
This interactive table summarizes the likely effects of different counterions on the stability of magnesium-trimetaphosphate complexes.
Multivalent Cation-Phosphate Interactions in Complex Biological Analogues
The interaction between magnesium and phosphates is fundamental to many biological processes. Magnesium plays a critical role in stabilizing the structure of nucleic acids (DNA and RNA) by neutralizing the negative charge of the phosphate backbone. It is also an essential cofactor for enzymes that utilize phosphate-containing substrates, most notably adenosine triphosphate (ATP), where it facilitates the transfer of phosphate groups.
While trimetaphosphate itself is not a primary metabolite, its cyclic structure provides a useful model for understanding the interactions of multivalent cations with polyphosphate chains in more complex biological systems. The principles governing the coordination of Mg²⁺ to trimetaphosphate—electrostatic attraction, inner-sphere and outer-sphere coordination, and rapid ligand exchange—are directly applicable to the interaction of magnesium with biological polyphosphates.
In biological analogues, the presence of other macromolecules, such as proteins and nucleic acids, can create unique microenvironments that modulate the interaction between magnesium and phosphate groups. The confinement of these ions within active sites of enzymes or along the grooves of DNA can lead to enhanced stability and specificity of their interactions compared to what is observed in bulk solution. The study of simpler systems like this compound provides a foundational understanding of these complex biological phenomena.
Magnesium Trimetaphosphate in Advanced Materials Science: Mechanistic Insights
Role as a Chemical Additive in Magnesium-Based Cementitious Systems
In the realm of alternative binders to traditional Portland cement, magnesium-based cements are notable. Magnesium trimetaphosphate is investigated as an additive, particularly in magnesium silicate (B1173343) hydrate (B1144303) (M-S-H) systems, to control their reaction chemistry and improve final properties.
Influence on Hydration Kinetics and Product Formation Mechanisms
The introduction of phosphate (B84403) additives, including sodium trimetaphosphate, into magnesium silicate cement formulations—typically composed of magnesium oxide (MgO) and a silica (B1680970) source—has a marked effect on the hydration process. scispace.comresearchgate.net These additives generally exhibit a plasticizing effect, reducing the water demand of the initial mixture. researchgate.net This allows for the use of lower water-to-solid ratios, which can lead to reduced porosity in the final hardened material. researchgate.net
Research investigating the hydration kinetics through techniques like differential scanning calorimetry has shown that phosphates influence the rate of reaction. scispace.comunifi.it Studies comparing different phosphate types—sodium trimetaphosphate, sodium hexametaphosphate, and sodium orthophosphate—in a MgO/SiO₂ mixture revealed that all promote the formation of the primary binding phase, magnesium silicate hydrate (M-S-H). scispace.comresearchgate.net The fundamental mechanism involves the phosphate interacting with dissolved magnesium ions. researchgate.net This interaction is thought to hinder the precipitation of magnesium hydroxide (B78521) (brucite, Mg(OH)₂) on the surface of MgO particles. researchgate.netunifi.it By preventing the formation of a passivating brucite layer, the continued dissolution of MgO is facilitated, thereby enhancing the formation of the desired M-S-H gel. researchgate.netunifi.it
Interestingly, while trimetaphosphate is the additive, ³¹P solid-state NMR investigations have suggested that the orthophosphate ion (PO₄³⁻) is the effective species responsible for this action. scispace.comresearchgate.net This implies that the cyclic trimetaphosphate undergoes hydrolysis to orthophosphate under the alkaline conditions of the cement paste, and it is this simpler ion that actively participates in the hydration chemistry.
Table 1: Effect of Phosphate Additives on Magnesium Silicate Cement Properties
| Additive Type | Observed Effect on Hydration | Primary Binding Phase Promoted | Postulated Active Species | Reference |
|---|---|---|---|---|
| Sodium Trimetaphosphate | Plasticizing effect, promotes binder formation | Magnesium Silicate Hydrate (M-S-H) | Orthophosphate ion | scispace.comresearchgate.net |
| Sodium Hexametaphosphate | Plasticizing effect, promotes binder formation | Magnesium Silicate Hydrate (M-S-H) | Orthophosphate ion | scispace.comresearchgate.net |
Impact on Phase Evolution and Microstructural Development in Cements
The addition of this compound significantly steers the phase evolution and subsequent microstructural development of magnesium-based cements. In standard MgO-SiO₂ systems, the hydration process involves the dissolution of MgO to form Mg²⁺ and OH⁻ ions, which can lead to the precipitation of brucite. unifi.it The presence of phosphate additives alters this pathway. researchgate.net
Trimetaphosphate as a Cross-linking Agent in Polymeric Systems: Chemical Mechanisms
Sodium trimetaphosphate (STMP) is an effective, non-toxic cross-linking agent for polymers rich in hydroxyl (-OH) groups, such as polysaccharides like starch. tandfonline.commdpi.com The cross-linking reaction is a form of phosphorylation that introduces covalent intermolecular bonds, significantly modifying the polymer's properties. tandfonline.com
The chemical mechanism involves an esterification reaction between the hydroxyl groups of the polymer and the phosphate. tandfonline.com The process is typically carried out under alkaline conditions, which facilitates the reaction. The proposed mechanism proceeds in several steps:
Ring Opening: A hydroxyl group from a polymer chain performs a nucleophilic attack on a phosphorus atom in the cyclic trimetaphosphate molecule. This opens the ring and forms a grafted linear tripolyphosphate chain attached to the polymer. nih.gov
Cross-linking or Hydrolysis: The newly formed grafted tripolyphosphate has two potential reaction pathways. It can either react with a second hydroxyl group on another polymer chain, forming a stable phosphate diester bridge (cross-link), or it can undergo alkaline degradation (hydrolysis) to form a monophosphate (a grafted phosphate group) without forming a cross-link. nih.gov
The result of the cross-linking is the formation of a three-dimensional network, which enhances the material's stability against heat, low pH, and mechanical shear. mdpi.com This process transforms soluble polysaccharides into insoluble, rigid hydrogels. nih.govbohrium.com
Table 2: Proposed Chemical Mechanism for Polysaccharide Cross-linking by STMP
| Step | Description | Key Chemical Transformation | Reference |
|---|---|---|---|
| 1. Nucleophilic Attack | A polymer hydroxyl group attacks the P-O-P bond in the trimetaphosphate ring under alkaline conditions. | Ring-opening of trimetaphosphate and formation of a polymer-O-tripolyphosphate ester. | nih.gov |
| 2. Cross-link Formation | The grafted tripolyphosphate chain reacts with a hydroxyl group on a different polymer molecule. | Formation of a distarch monophosphate or diphosphate (B83284) diester bridge (P-O-P bond is cleaved). | tandfonline.comnih.gov |
Interactions with Other Inorganic or Organic Matrices at the Chemical Level
Beyond its specific roles in cements and as a cross-linker, this compound and its parent ion can engage in significant chemical interactions with a variety of other matrices.
Interactions with Inorganic Matrices: The primary interaction with inorganic matrices is exemplified by its role in magnesium cements, as detailed in section 7.1. The core of this interaction is the chemical affinity between phosphate species and magnesium ions, which alters dissolution-precipitation equilibria. researchgate.net In a broader context, phosphates are known to interact strongly with other divalent metal cations. For example, in the formation of biomimetic inorganic-organic hybrids, magnesium-substituted amorphous calcium phosphate clusters readily interact with polymeric matrices. nih.gov The phosphate groups are fundamental to the stability and formation of these complex nanostructures. nih.gov The presence of magnesium ions is also crucial for stabilizing polyphosphate structures like ADP and ATP in biological systems, where Mg²⁺ forms stable six-membered rings with the oxygen and phosphorus atoms. nih.gov
Interactions with Organic Matrices: The cross-linking of polymers is a prime example of a covalent interaction with an organic matrix. Beyond this, trimetaphosphate can act as a chemical activator for organic reactions. In prebiotic chemistry research, trimetaphosphate has been shown to facilitate the formation of peptides from amino acids in aqueous environments. mdpi.com The proposed mechanism involves the trimetaphosphate activating the carboxyl group of an amino acid or peptide by forming a highly reactive phosphoryl-carboxyl mixed anhydride (B1165640). mdpi.com This activated intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, leading to peptide bond formation. mdpi.com This demonstrates a non-covalent, followed by covalent, interaction where the trimetaphosphate acts as an energy-donating agent, similar to the role of ATP in modern biochemistry. nih.govmdpi.com Furthermore, organic polymers with anionic functional groups, such as polyacrylic acid, can chelate with calcium or magnesium ions, with phosphate ions co-assembling to form stable inorganic-organic hybrid nanoparticles. nih.gov
Analytical Methodologies for Magnesium Trimetaphosphate in Research Contexts
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of different phosphate (B84403) species, including trimetaphosphate. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the products of chemical reactions involving magnesium trimetaphosphate. nih.gov It is particularly effective for separating and quantifying various linear and cyclic polyphosphates that may be present in a reaction mixture.
In research contexts, such as studying the prebiotic formation of peptides, HPLC has been used to analyze reaction products where trimetaphosphate is a key reagent. nih.gov For instance, studies have employed ion-pair reversed-phase HPLC (IP-RP-HPLC) to separate oligomers formed in reactions containing diglycine and trimetaphosphate. nih.gov A typical setup might use a C18 column with a mobile phase designed to resolve different phosphorylated and non-phosphorylated species. nih.govpnas.org The analysis of reaction products after heating solutions of diglycine and sodium trimetaphosphate revealed several peaks on the chromatogram, indicating the formation of various oligomers under different temperature and time conditions. nih.gov
The conditions for HPLC analysis are critical for achieving good separation. Parameters such as the column type, mobile phase composition, flow rate, and detection wavelength are carefully optimized. For example, one method for analyzing reaction products uses a reversed-phase C18 column with a gradient elution of aqueous triethylammonium (B8662869) acetate (B1210297) and acetonitrile. pnas.org Another method for a CYP2C11 assay utilized a mobile phase of methanol (B129727) and phosphate buffer (pH 3.36) at a ratio of 68:32 (v/v) with a flow rate of 0.8 mL/min and UV detection at 243 nm. mdpi.com
The following table outlines typical parameters for the HPLC analysis of phosphate compounds, which can be adapted for this compound analysis.
| Parameter | Setting 1 | Setting 2 |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 3.6 µm | Reversed-phase C18, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of aqueous 25 mM triethylammonium acetate and acetonitrile | Isocratic mixture of 68% methanol and 32% phosphate buffer (pH 3.36) |
| Flow Rate | 1 mL/min | 0.8 mL/min |
| Detection | Photodiode Array (PDA) at 260 nm | UV at 243 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | Not specified | 30 °C |
This table presents example HPLC parameters from different studies for the analysis of related compounds and reaction products. nih.govmdpi.com
Electrophoretic Methods for Polyphosphate Profiling
Electrophoretic methods, particularly capillary electrophoresis (CE), are highly effective for separating and profiling a range of polyphosphate species, including cyclic ones like trimetaphosphate. researchgate.net These techniques separate ions based on their electrophoretic mobility in an electric field. CE offers advantages such as high resolution, speed, and unique selectivity for phosphate analysis. researchgate.net
Capillary zone electrophoresis (CZE) has been successfully used to separate ortho-, pyro-, and tripolyphosphate anions, and similar principles apply to the separation of trimetaphosphate. researchgate.net High-resolution separation of both linear and cyclic polyphosphate species can be achieved using specific buffer systems. researchgate.net For instance, a buffer containing pyromellitic acid, triethanolamine, and hexamethonium (B1218175) hydroxide (B78521) has been shown to provide distinct separation patterns for various polyphosphates. researchgate.net
While direct analysis of this compound is the primary goal, it's important to note that other advanced techniques like electrospray ionization mass spectrometry (ESI-MS) can detect different polyphosphate species, including trimetaphosphate, without the need for prior separation by chromatography or electrophoresis. researchgate.netcolby.edu This highlights the versatility of analytical tools available for polyphosphate research.
Titrimetric Approaches for Quantitative Analysis
Titrimetric methods offer a classic and reliable approach for the quantitative analysis of phosphates. While often used for total phosphate determination, specific procedures can help differentiate between phosphate forms.
One common approach is complexometric titration using ethylenediaminetetraacetic acid (EDTA). truman.edu This method is primarily used to determine the concentration of metal ions, such as magnesium. In the context of this compound, this titration would quantify the magnesium content of the compound. The procedure involves buffering the solution to a pH of 10 and using an indicator like Eriochrome Black T, which changes color at the endpoint of the titration as EDTA forms a stable complex with the magnesium ions. truman.edunemi.gov
Another relevant titrimetric method is acid-base titration, which can be used to determine the average chain length of linear polyphosphates. acs.orgtandfonline.com This method relies on titrating the weakly acidic hydroxyl end groups of the polyphosphate chains. tandfonline.com For a cyclic phosphate like trimetaphosphate, which lacks these end groups, the titration behavior is distinct. It titrates as a strong monoprotic acid, showing a single equivalence point, which allows it to be distinguished from its linear counterparts like tripolyphosphate that show two equivalence points. tandfonline.com This distinction is crucial for assessing the purity of a trimetaphosphate sample and detecting the presence of linear polyphosphate impurities. tandfonline.com
The following table summarizes the key features of these titrimetric methods.
| Analytical Method | Principle | Target Analyte | Key Features |
| Complexometric Titration | Formation of a stable complex between a metal ion and a titrant (e.g., EDTA). truman.edu | Magnesium (Mg²⁺) | Requires pH control (typically pH 10) and a metallochromic indicator (e.g., Eriochrome Black T). truman.edunemi.gov |
| Acid-Base Titration | Titration of acidic hydroxyl groups. tandfonline.com | Distinguishing cyclic vs. linear phosphates | Cyclic trimetaphosphate shows one equivalence point, while linear polyphosphates show multiple, allowing for structural differentiation. tandfonline.com |
This table provides a comparative overview of titrimetric methods applicable to the analysis of this compound.
Future Research Directions and Emerging Paradigms
Integration of Multi-Scale Modeling with Experimental Data
A significant frontier in understanding magnesium trimetaphosphate lies in the integration of multi-scale modeling with empirical experimental data. arxiv.orgnih.gov While experimental studies have provided valuable insights into the effects of trimetaphosphate additives on the hydration and structural properties of systems like magnesium silicate (B1173343) cements scispace.comresearchgate.net, a comprehensive mechanistic understanding at the molecular level is still developing.
Future research should focus on developing robust computational models that can simulate the behavior of this compound across different scales. diva-portal.org These models, ranging from quantum mechanical calculations to molecular dynamics and continuum models, could predict how the trimetaphosphate ring interacts with its environment, its hydrolysis pathways, and its influence on the nucleation and growth of larger structures. princeton.eduescholarship.org For instance, modeling could elucidate the kinetic hindrance observed in the dissolution of brucite and how trimetaphosphate additives accelerate this process in M-S-H cements. researchgate.net
Combining these computational approaches with experimental data from techniques like solid-state NMR, X-ray diffraction, and thermal analysis will be crucial. scispace.comresearchgate.net This synergy will enable the validation of theoretical models and provide a predictive framework for designing materials with specific properties, moving beyond the current trial-and-error experimental approach.
Table 1: Potential Applications of Integrated Modeling and Experimental Data
| Research Area | Modeling Technique | Experimental Data for Validation | Predicted Outcome |
| Hydration Kinetics | Molecular Dynamics (MD) Simulations | Differential Scanning Calorimetry, In-situ NMR | Understanding of reaction acceleration and water structuring |
| Structural Formation | Finite Element Method (FEM), MD Simulations | X-ray Diffraction, SEM, Solid-State NMR | Prediction of M-S-H phase formation and morphology |
| Mechanical Properties | Coarse-Grained Modeling, FEM | Mechanical Testing of Cements/Polymers | Design of materials with tailored strength and elasticity |
Exploration of Novel Synthetic Routes for this compound Derivatives
Recent breakthroughs in the activation of the trimetaphosphate (TriMP) ring have opened up new avenues for creating a diverse range of derivatives. mit.eduacs.org A key future direction is the application of these novel synthetic strategies to create functionalized this compound compounds. The activation of TriMP using reagents like PyAOP yields a potent electrophilic intermediate that can react with various nucleophiles. mit.eduacs.orggoogle.com
This allows for the synthesis of previously inaccessible derivatives, including:
Organophosphates: Intact TriMP alkyl esters can be formed by reacting the activated intermediate with primary alcohols. mit.eduacs.org
Phosphoramidates: Reaction with primary or secondary amines leads to the formation of stable phosphoramidates. mit.eduacs.org
Phosphorus Ylides: Treatment with Wittig reagents can produce phosphorus ylides, where a TriMP oxygen is replaced by a P-C bond. mit.eduacs.org
These reactions, which often result in the opening of the trimetaphosphate ring to form linear triphosphate derivatives, could be adapted to produce novel magnesium-containing molecules. mit.eduacs.org Exploring the stability and reactivity of these magnesium-based derivatives in aqueous solutions is a critical next step, with potential applications as phosphorylating agents or as building blocks for more complex materials. google.com
Advanced In Situ Characterization Techniques for Reaction Monitoring
To gain a deeper mechanistic understanding of this compound's reactivity, future research must employ advanced in situ characterization techniques. Much of the current understanding is based on ex situ analysis of final products, for instance using HPLC-MS to study peptide formation nih.gov or various spectroscopic and thermal methods to analyze cured cements. scispace.comresearchgate.net
The transition to real-time monitoring of reactions is essential. Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy, which have been used to infer the structure of stable trimetaphosphate complexes mit.edu, could be adapted to monitor dynamic processes. This would allow researchers to observe the hydrolysis of the P-O-P bonds, the formation of intermediates, and the kinetics of phosphorylation reactions as they occur. nih.gov
For example, ³¹P solid-state NMR has already proven effective in identifying the active orthophosphate species in cement hydration scispace.comresearchgate.net; applying this technique in situ could reveal the transformation pathway from trimetaphosphate to orthophosphate within the reacting paste. Such data is invaluable for optimizing reaction conditions and validating the mechanisms predicted by computational models.
Interdisciplinary Approaches in Astrobiology and Geochemistry
This compound is a molecule of significant interest in the fields of astrobiology and geochemistry, particularly concerning the origin of life. researchgate.net Magnesium ions are known to promote the condensation of orthophosphate into oligophosphates, such as pyrophosphate and trimetaphosphate, under prebiotically plausible conditions. nih.govresearchgate.netwiley.com Furthermore, Mg²⁺ plays a crucial role in stabilizing the resulting phosphate (B84403) chains and the structures of biomolecules like RNA. nih.govwiley.com
Future research will continue to explore the role of this compound in prebiotic phosphorylation. Studies have shown that trimetaphosphate can phosphorylate nucleosides to form nucleotides, the building blocks of RNA, especially in the presence of other prebiotic molecules and minerals like borates. nih.govsemanticscholar.org The catalytic effect of Mg²⁺ in these reactions is a key area of investigation, as it has been shown to accelerate phosphorylation significantly compared to other cations. nih.gov
Interdisciplinary collaboration between chemists, geologists, and biologists will be essential to simulate the conditions of the early Earth, such as those in hydrothermal vents or on drying landmasses, where magnesium and phosphate minerals would have been present. nih.govsemanticscholar.org Understanding the formation, stability, and reactivity of this compound in these complex geochemical settings is fundamental to evaluating its role in the emergence of life. nih.gov
Development of Tunable Functional Materials through Mechanistic Understanding
A promising future for this compound lies in its use as a component in advanced functional materials. By understanding the mechanisms through which it interacts with other substances, it becomes possible to design materials with tunable properties.
Research has already demonstrated that sodium trimetaphosphate can act as a non-toxic crosslinking agent, forming phosphodiester bonds in starch films and improving the mechanical properties of conductive hydrogels. mdpi.com Similarly, trimetaphosphate additives have been shown to act as plasticizers and promoters for the formation of the binding phase in magnesium silicate hydrate (B1144303) (M-S-H) cements. scispace.comresearchgate.net There is significant potential in exploring this compound for these applications, potentially offering unique advantages due to the properties of the magnesium cation.
Future work should focus on:
Biomaterials: Following the example of calcium trimetaphosphate in tissue engineering scaffolds nih.gov, this compound could be incorporated into biodegradable polymers to create materials for bone or soft tissue regeneration, where magnesium ions are known to play a beneficial biological role.
Smart Hydrogels: Developing hydrogels where the mechanical and electrical properties can be precisely controlled by the concentration of this compound, leveraging its ability to act as an ionic binder and crosslinker. mdpi.com
Advanced Cements: Systematically studying how this compound influences the nanostructure and long-term durability of magnesium-based cements to design more sustainable and high-performance construction materials. scispace.com
A deep mechanistic understanding of the bonding and structural role of the trimetaphosphate moiety in these composite systems will be the key to unlocking their full potential as tunable, functional materials. duke.eduepa.gov
Q & A
Basic: What experimental conditions are optimal for studying magnesium trimetaphosphate's role in prebiotic peptide condensation?
Answer:
To investigate this compound (Mg-TMP) in prebiotic peptide formation, use aqueous solutions containing 0.1–0.5 M Mg²⁺ at neutral pH (7.0–8.0) and moderate temperatures (37–45°C). Catalytic Mg²⁺ facilitates glycylglycine condensation into oligoglycines via phosphorylation. Controls should exclude Mg²⁺ to isolate its catalytic effect. Analytical methods include HPLC for peptide chain length analysis and mass spectrometry for product verification. Reaction kinetics can be monitored via UV-Vis spectroscopy for phosphate release .
Advanced: How can conflicting data on Mg-TMP's phosphorylation efficiency of nucleotides be resolved?
Answer:
Discrepancies in phosphorylation yields (e.g., adenosine to cyclic AMP) often arise from variations in ionic strength, Mg²⁺:TMP molar ratios, or competing hydrolysis. To resolve contradictions:
- Standardize reaction conditions: Fix Mg²⁺ concentration (0.2–0.4 M), pH (7.0), and temperature (41°C) .
- Use ³¹P NMR to track intermediate species (e.g., trimetaphosphate ring-opening vs. orthophosphate formation).
- Compare results across buffer systems (e.g., carbonate vs. phosphate buffers) to identify buffer-specific interference .
Basic: What analytical techniques are recommended for characterizing Mg-TMP's role in cement hydration?
Answer:
In cementitious systems, Mg-TMP’s plasticizing effect and binding phase formation (magnesium silicate hydrate, M-S-H) can be studied using:
- XRD : Identify crystalline phases (e.g., brucite, M-S-H).
- ²⁹Si MAS NMR : Quantify silicate chain polymerization.
- Thermogravimetric Analysis (TGA) : Measure bound water content and hydration kinetics.
- SEM : Visualize M-S-H microstructure .
Advanced: How can ion chromatography be optimized for detecting Mg-TMP in complex matrices like marine products?
Answer:
For trace Mg-TMP analysis in marine samples:
- Column Selection : Use IonPac AS11 for rapid separation of pyro-, tri-, and trimetaphosphates (retention time <15 min).
- Eluent Gradient : 0.5–50 mM KOH gradient at 1.0 mL/min.
- Sample Prep : Microwave-assisted extraction (80°C, 10 min) to hydrolyze interfering polyphosphates.
- Validation : Spike recovery tests (80–110%) and LOQ determination (0.1 µg/mL) ensure precision .
Advanced: What spectroscopic methods elucidate Mg-TMP's adsorption interactions with lead carbonate surfaces?
Answer:
To study Mg-TMP’s adsorption on PbCO₃:
- ATR-FTIR : Identify surface complexes (e.g., P–O–Pb vibrational modes at 950–1100 cm⁻¹).
- XPS : Quantify Pb(II) oxidation state changes post-adsorption.
- Batch Experiments : Vary pH (6.0–9.0) and ionic strength to assess steric vs. electrostatic effects.
- Kinetic Modeling : Pseudo-second-order models fit adsorption isotherms to determine rate constants .
Basic: What controls are critical when studying Mg-TMP’s catalytic role in nucleotide phosphorylation?
Answer:
Key controls include:
- Blank Reactions : Omit Mg²⁺ or TMP to confirm their necessity.
- Hydrolysis Checks : Monitor orthophosphate formation via malachite green assay.
- Temperature Gradients : Compare yields at 25°C vs. 41°C to assess thermal activation.
- Buffer Compatibility : Avoid phosphate buffers to prevent background interference .
Advanced: How do competing anions (e.g., orthophosphate) influence Mg-TMP’s reactivity in aqueous systems?
Answer:
Orthophosphate (PO₄³⁻) can inhibit Mg-TMP’s reactivity by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
